1,3-Di(methyl-d3)-naphthalene
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Overview
Description
1,3-Di(methyl-d3)-naphthalene is a deuterated organic compound with the molecular formula C12H6D6. It is a derivative of naphthalene, where two hydrogen atoms in the 1 and 3 positions are replaced by trideuteriomethyl groups. This compound is often used in scientific research due to its unique properties, particularly in studies involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di(methyl-d3)-naphthalene typically involves the deuteration of 1,3-dimethylnaphthalene. This can be achieved through a series of chemical reactions that replace the hydrogen atoms with deuterium. One common method involves the use of deuterated reagents such as deuterated methyl iodide (CD3I) in the presence of a strong base like sodium hydride (NaH). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent any unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Di(methyl-d3)-naphthalene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it back to the parent naphthalene or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can introduce halogens or nitro groups onto the naphthalene ring.
Scientific Research Applications
1,3-Di(methyl-d3)-naphthalene has several applications in scientific research:
Chemistry: It is used as an isotopic label in various chemical reactions to study reaction mechanisms and pathways.
Biology: The compound can be used in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Industry: In the industrial sector, it can be used in the development of new materials and as a tracer in environmental studies.
Mechanism of Action
The mechanism of action of 1,3-Di(methyl-d3)-naphthalene largely depends on its use in specific applications. In chemical reactions, the presence of deuterium can influence reaction rates and pathways due to the kinetic isotope effect. In biological systems, deuterated compounds can alter metabolic pathways and provide detailed insights into biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylnaphthalene: The non-deuterated analog of 1,3-Di(methyl-d3)-naphthalene.
1,4-Bis(trideuteriomethyl)naphthalene: A similar compound with deuterium atoms in the 1 and 4 positions.
1,3-Di(trideuteriomethyl)benzene: A benzene derivative with deuterium atoms in the 1 and 3 positions.
Uniqueness
This compound is unique due to its specific isotopic labeling, which makes it particularly useful in studies involving isotopic effects and tracing. The presence of deuterium atoms can significantly alter the physical and chemical properties of the compound, providing valuable insights in various research fields.
Properties
IUPAC Name |
1,3-bis(trideuteriomethyl)naphthalene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12/c1-9-7-10(2)12-6-4-3-5-11(12)8-9/h3-8H,1-2H3/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJMFSMPSZREIF-WFGJKAKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC2=CC=CC=C2C(=C1)C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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